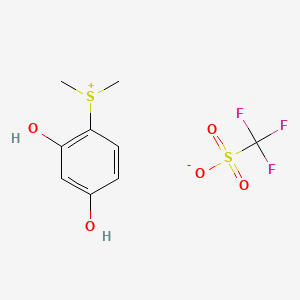
Dimethyl-2,4-dihydroxyphenylsulfonium triflate
Descripción general
Descripción
Dimethyl-2,4-dihydroxyphenylsulfonium triflate is a useful research compound. Its molecular formula is C9H11F3O5S2 and its molecular weight is 320.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis in Organic Reactions
Dimethyl-2,4-dihydroxyphenylsulfonium triflate shows potential applications in catalysis, particularly in organic reactions. For instance, triflates, including this compound, have been used in Diels-Alder reactions, showcasing their effectiveness as catalysts in cycloaddition processes (Januś & Bittner, 2010).
Oxidation of Alcohols and Sulfides
The compound has been found to play a role in the oxidation of alcohols and sulfides. Research indicates that triflates are effective in the mild oxidation of primary and secondary alcohols, converting them into carbonyl compounds. This process is particularly significant due to its application in the synthesis of various organic compounds, including natural ones (Nenajdenko et al., 1997).
Acylation of Alcohols
Triflates, such as this compound, have been used in the acylation of alcohols with acid anhydrides. This process is especially effective in selective macrolactonization of omega-hydroxy carboxylic acids, highlighting its importance in complex organic syntheses (Ishihara et al., 1996).
Glycosylation Processes
In glycosylation processes, this compound has been identified as an effective activator of thioglycosides. This application is crucial in the synthesis of oligosaccharides, demonstrating its utility in complex carbohydrate chemistry (Tatai & Fügedi, 2007).
Characterization in Gas Chromatography
The compound has also been characterized and utilized in gas chromatography. Its application in this field demonstrates its importance in analytical chemistry, particularly in the separation and analysis of complex mixtures (Reid et al., 2008).
Synthesis of Organic Compounds
Furthermore, this compound is involved in the synthesis of various organic compounds. Its properties make it suitable for reactions requiring a strong acid catalyst, showcasing its versatility in organic synthesis (Ritter, 1993).
Mecanismo De Acción
While the exact mechanism of action of DDPT is not specified in the search results, it is known to be a versatile reagent in organic synthesis .
It has a melting point of 141 - 144 °C (dec.) . It has a topological polar surface area of 107 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 .
Direcciones Futuras
While specific future directions for DDPT were not found in the search results, its versatility as a reagent in organic synthesis suggests that it may continue to find utility in diverse organic transformations, including the creation of heterocyclic compounds, peptides, nucleosides, and carbohydrates .
Propiedades
IUPAC Name |
(2,4-dihydroxyphenyl)-dimethylsulfanium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S.CHF3O3S/c1-11(2)8-4-3-6(9)5-7(8)10;2-1(3,4)8(5,6)7/h3-5H,1-2H3,(H-,9,10);(H,5,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJLWOZFOHQUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)C1=C(C=C(C=C1)O)O.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


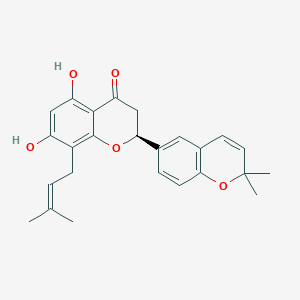





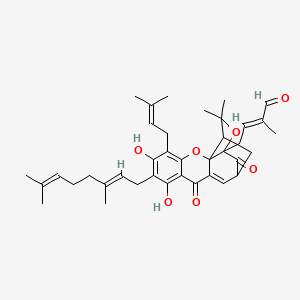


![3-(1,3-Benzodioxol-5-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B3034432.png)
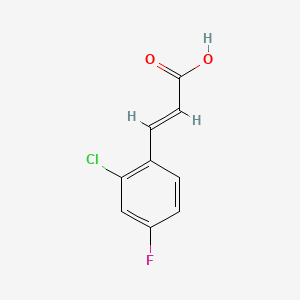
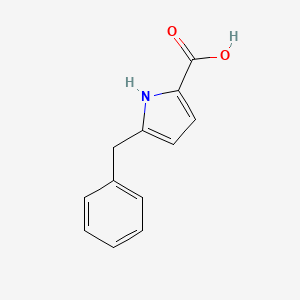
![5-(2,5-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3034437.png)

